molecular formula C7H15NO4S B1432326 Ethyl 2-sulfamoylpentanoate CAS No. 1554858-29-5

Ethyl 2-sulfamoylpentanoate

Cat. No. B1432326
M. Wt: 209.27 g/mol
InChI Key: NPOIIWDJECIGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-sulfamoylpentanoate is C7H15NO4S, and it has a molecular weight of 209.27 . The InChI code is 1S/C7H15NO4S/c1-3-5-6(13(8,10)11)7(9)12-4-2/h6H,3-5H2,1-2H3,(H2,8,10,11) .

It is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Safety And Hazards

Ethyl 2-sulfamoylpentanoate has been classified under the GHS07 category . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations for handling and storage, as well as actions to take in case of exposure .

properties

IUPAC Name

ethyl 2-sulfamoylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-3-5-6(13(8,10)11)7(9)12-4-2/h6H,3-5H2,1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOIIWDJECIGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-sulfamoylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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